(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide
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Overview
Description
Ac-RLR-AMC (trifluoroacetate salt) is a fluorogenic substrate for the 26S proteasome. Upon cleavage, it releases 7-amino-4-methylcoumarin, which can be quantified through its fluorescence. This compound is widely used in biochemical research to study proteasome activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-RLR-AMC (trifluoroacetate salt) involves the coupling of specific amino acids and the incorporation of a fluorogenic moiety. The process typically includes:
Peptide Synthesis: Sequential addition of amino acids (arginine, leucine, and arginine) to form the peptide chain.
Fluorogenic Labeling: Attachment of 7-amino-4-methylcoumarin to the peptide.
Trifluoroacetate Salt Formation: Conversion to the trifluoroacetate salt form for enhanced stability and solubility.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale, with stringent quality control measures to ensure high purity and consistency. The process involves automated peptide synthesizers and large-scale purification techniques .
Types of Reactions:
Cleavage Reaction: The primary reaction is the enzymatic cleavage by the 26S proteasome, releasing 7-amino-4-methylcoumarin.
Fluorescence Reaction: Upon cleavage, the released 7-amino-4-methylcoumarin exhibits fluorescence, which can be measured.
Common Reagents and Conditions:
Reagents: Proteasome enzymes, buffer solutions.
Conditions: Optimal pH and temperature conditions for proteasome activity.
Major Products:
7-amino-4-methylcoumarin: The fluorescent product formed upon cleavage
Scientific Research Applications
Ac-RLR-AMC (trifluoroacetate salt) is extensively used in scientific research, including:
Chemistry: Studying enzyme kinetics and proteasome activity.
Biology: Investigating protein degradation pathways and cellular proteostasis.
Medicine: Screening for proteasome inhibitors as potential therapeutic agents.
Industry: Quality control in the production of proteasome-related pharmaceuticals .
Mechanism of Action
The compound acts as a substrate for the 26S proteasome. Upon binding, the proteasome cleaves the peptide bond, releasing 7-amino-4-methylcoumarin. The fluorescence of the released product is then measured to quantify proteasome activity. This mechanism helps in understanding the proteolytic function of the proteasome and its role in cellular processes .
Comparison with Similar Compounds
- Ac-Arg-Leu-Arg-AMC
- Ac-Arg-Leu-Arg-7-amino-4-Methylcoumarin
Comparison: Ac-RLR-AMC (trifluoroacetate salt) is unique due to its high purity and stability in the trifluoroacetate salt form. This enhances its solubility and makes it a preferred choice for precise biochemical assays. Similar compounds may not offer the same level of stability and solubility, making Ac-RLR-AMC (trifluoroacetate salt) more suitable for certain applications .
Properties
Molecular Formula |
C30H46N10O6 |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C30H46N10O6/c1-16(2)13-23(40-27(44)21(37-18(4)41)7-5-11-35-29(31)32)28(45)39-22(8-6-12-36-30(33)34)26(43)38-19-9-10-20-17(3)14-25(42)46-24(20)15-19/h9-10,14-16,21-23H,5-8,11-13H2,1-4H3,(H,37,41)(H,38,43)(H,39,45)(H,40,44)(H4,31,32,35)(H4,33,34,36)/t21-,22-,23-/m0/s1 |
InChI Key |
DOIHRXFNOWSOMS-VABKMULXSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C |
Origin of Product |
United States |
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